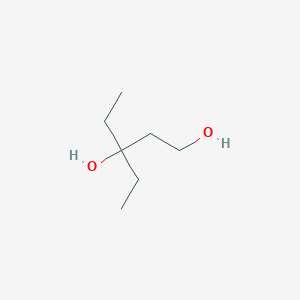

3-Ethylpentane-1,3-diol

説明

Significance of Diols as Multifunctional Precursors in Complex Chemical Syntheses

Diols, in general, are prized in organic synthesis for their bifunctionality. The two hydroxyl groups can be chemically manipulated independently or in concert to construct a wide array of other functional groups and carbon skeletons. They serve as key building blocks for the synthesis of polyesters, polyurethanes, and other polymers. chemspider.comnist.gov Furthermore, the 1,3-diol motif is a common feature in many biologically active natural products, including polyketides, which exhibit a range of activities from antibiotic to anticancer. docbrown.inforesearchgate.net The ability to stereoselectively synthesize 1,3-diols is therefore a critical challenge and a major focus of modern synthetic chemistry. chemistrysteps.comorgsyn.orgresearchgate.net

Historical Context of Diol Chemistry in Pioneering Synthetic Methodologies

The journey into the world of diol chemistry has been marked by several pioneering discoveries that have fundamentally shaped the field of organic synthesis. Early methods for diol synthesis were often reliant on harsh reaction conditions. However, the development of more controlled and selective reactions revolutionized their accessibility.

A landmark in diol synthesis was the advent of the Grignard reaction , discovered by Victor Grignard in 1900. wikipedia.orgmnstate.edu This reaction, involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, provided a powerful tool for carbon-carbon bond formation and the synthesis of a wide variety of alcohols, including diols. researchgate.netmnstate.edu

Another significant historical development was the Reformatsky reaction , which utilizes an organozinc reagent derived from an α-halo ester to react with aldehydes or ketones, yielding β-hydroxy esters that can be subsequently reduced to 1,3-diols. acs.orgwikipedia.org This reaction offered an alternative to the Grignard reaction with different reactivity and selectivity profiles.

The Prins reaction , first reported by Hendrik Jacobus Prins in 1919, involves the electrophilic addition of an aldehyde or ketone to an alkene. nih.gov Under aqueous acidic conditions, this reaction can yield 1,3-diols, providing a direct route to this important functional group. wikipedia.orgnih.gov Over the years, numerous variations and improvements to these classical reactions have been developed, alongside entirely new methodologies, to provide chemists with a sophisticated arsenal (B13267) for the stereocontrolled synthesis of diols. researchgate.netchemrxiv.org

Structural Characteristics of 3-Ethylpentane-1,3-diol within the Diol Class

This compound, with the chemical formula C₇H₁₆O₂, is a member of the branched aliphatic diol family. nih.govalfa-chemistry.com Its structure features a five-carbon pentane (B18724) backbone with an ethyl group and a hydroxyl group attached to the third carbon atom, and a second hydroxyl group at the first carbon position. This substitution pattern results in a tertiary alcohol at the C3 position and a primary alcohol at the C1 position.

The presence of a tertiary alcohol is a key structural feature, as tertiary alcohols often exhibit different reactivity compared to primary or secondary alcohols. The ethyl branch at the C3 position introduces steric hindrance around the tertiary hydroxyl group, which can influence its reactivity and the stereochemical outcome of reactions.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 79388-50-4 |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| Boiling Point | 224.8 °C at 760 mmHg |

| Density | 0.95 g/cm³ |

This data is compiled from various chemical databases. nih.govalfa-chemistry.comnist.gov

Spectroscopic Data for this compound

Spectroscopic techniques are crucial for the identification and characterization of organic molecules. While detailed, peer-reviewed spectral analyses for this compound are not extensively published, general spectral data can be found in chemical databases.

| Spectroscopic Data | Available Information |

| ¹H NMR | Expected to show complex splitting patterns corresponding to the different proton environments in the molecule. |

| ¹³C NMR | Expected to show distinct signals for the seven carbon atoms in their unique chemical environments. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups. C-H stretching and bending vibrations would also be prominent. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (if observable) and a fragmentation pattern characteristic of the molecule's structure. |

General spectral characteristics are inferred from the known behavior of similar compounds and basic principles of spectroscopy. nih.gov

Overview of Current Research Trajectories in this compound Chemistry

Specific research focused solely on this compound is limited in the current scientific literature. However, by examining the broader trends in the chemistry of branched and tertiary 1,3-diols, we can infer potential areas of interest and future research directions for this compound.

Current research in the field of 1,3-diols is heavily focused on the development of new stereoselective synthetic methods. The synthesis of chiral diols with high enantiomeric and diastereomeric purity is a major goal, driven by their importance as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.netchemrxiv.orgchemicalbook.com Biocatalysis, using enzymes to perform highly selective transformations, is an area of intense investigation for the synthesis of chiral 1,3-diols. chemistrysteps.com

The unique structural features of this compound, particularly its tertiary alcohol, make it an interesting, though under-explored, substrate for such studies. The development of methods for the selective functionalization of either the primary or the sterically hindered tertiary hydroxyl group would be a valuable synthetic tool.

Furthermore, branched diols are increasingly being investigated as monomers for the synthesis of novel polymers. The introduction of branches into a polymer backbone can significantly alter its physical properties, such as its glass transition temperature and crystallinity. docbrown.infonih.gov While there is no specific research on the use of this compound in polymer chemistry, its structure suggests it could be a candidate for creating polyesters or polyurethanes with unique properties.

Structure

3D Structure

特性

IUPAC Name |

3-ethylpentane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-7(9,4-2)5-6-8/h8-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHAIANRJLAQAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507611 | |

| Record name | 3-Ethylpentane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79388-50-4 | |

| Record name | 3-Ethylpentane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Pathways to 3 Ethylpentane 1,3 Diol

Classical Organic Transformations for 1,3-Diol Generation

Traditional methods for the synthesis of 1,3-diols have long been established, relying on the manipulation of carbonyl compounds and alkenes through well-understood reaction pathways. These approaches, while sometimes lacking the efficiency and selectivity of modern methods, form the fundamental basis for the synthesis of diols like 3-Ethylpentane-1,3-diol.

Reduction of 1,3-Diketones and Related Carbonyl Precursors

One of the most direct routes to a 1,3-diol is through the reduction of a corresponding 1,3-dicarbonyl compound. For the synthesis of this compound, the required precursor would be 3-ethylpentane-1,3-dione. The synthesis of this diketone can be envisioned through a Claisen condensation between ethyl propionate and 2-pentanone.

Once the diketone is obtained, its reduction to the diol can be achieved using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, yielding either syn- or anti- diastereomers.

| Precursor | Reducing Agent | Major Product | Diastereoselectivity |

| 3-Ethyl-1,3-pentanedione | NaBH4, CeCl3·7H2O (Luche reduction) | This compound | Moderate to good |

| 3-Ethyl-1,3-pentanedione | H2, Raney Ni | This compound | Low |

| 3-Ethyl-5-hydroxypentan-3-one | Diisobutylaluminium hydride (DIBAL-H) | syn-3-Ethylpentane-1,3-diol | High |

| 3-Ethyl-5-hydroxypentan-3-one | Sodium borohydride (NaBH4) | anti-3-Ethylpentane-1,3-diol | Moderate |

The diastereoselective reduction of the intermediate β-hydroxy ketone, 3-ethyl-5-hydroxypentan-3-one, offers a more controlled approach to obtaining specific stereoisomers of the final diol. Chelating reducing agents tend to favor the syn-diol, while non-chelating agents typically yield the anti-diol.

Hydroxylation Reactions of Alkene Substrates

While the direct dihydroxylation of alkenes typically yields 1,2-diols, multi-step sequences involving alkene substrates can be adapted for the synthesis of 1,3-diols. A potential, albeit less direct, pathway to this compound could involve the hydroboration-oxidation of an appropriate unsaturated alcohol, such as 3-ethylpent-1-en-3-ol. This sequence would install the second hydroxyl group at the terminal position.

Another conceptual approach involves the epoxidation of a homoallylic alcohol followed by ring-opening. For instance, the epoxidation of 3-ethylpent-4-en-1-ol and subsequent reductive cleavage of the epoxide ring could furnish the desired 1,3-diol.

Carbonyl Additions and Subsequent Reductions

Carbonyl addition reactions, such as the Grignard or Reformatsky reactions, provide a powerful means to construct the carbon skeleton of 1,3-diols while simultaneously introducing one of the hydroxyl groups.

A plausible Grignard approach to this compound would involve the reaction of ethyl magnesium bromide with a β-hydroxy ester, such as ethyl 3-hydroxypropanoate. The Grignard reagent would add to the ester carbonyl, forming the tertiary alcohol moiety after workup.

Alternatively, a Reformatsky reaction offers a milder route. wikipedia.orgthermofisher.comorganic-chemistry.org This reaction utilizes an α-halo ester and a carbonyl compound in the presence of zinc metal. To synthesize a precursor to this compound, one could react ethyl α-bromopropionate with propanal. The resulting β-hydroxy ester could then be reduced to the target diol.

| Reaction Type | Carbonyl Compound | Organometallic Reagent | Intermediate Product | Subsequent Reaction |

| Grignard Reaction | Ethyl 3-oxopentanoate | Ethylmagnesium bromide | Ethyl 3-ethyl-3-hydroxy-pentanoate | Reduction with LiAlH4 |

| Reformatsky Reaction | Propanal | Ethyl α-bromopropionate / Zn | Ethyl 3-hydroxy-2-ethylpentanoate | Reduction with LiAlH4 |

Modern Catalyst-Mediated Approaches to this compound and its Analogues

Contemporary organic synthesis increasingly relies on catalyst-mediated reactions to achieve high levels of efficiency, selectivity, and atom economy. These modern approaches offer significant advantages over classical methods for the synthesis of 1,3-diols.

Transition Metal-Catalyzed Hydrofunctionalization Reactions

Transition metal catalysis provides a versatile platform for the hydrofunctionalization of unsaturated substrates, which can be adapted for the synthesis of 1,3-diols. While direct hydrohydroxylation of a C-H bond at the 3-position of an alcohol is challenging, related transformations can be envisioned. For example, the hydroformylation of 3-ethyl-3-buten-1-ol, followed by reduction of the resulting aldehyde, would yield this compound. This two-step process leverages the power of transition metal catalysis to introduce a key functional group.

Asymmetric Synthesis via Chiral Catalysis for Stereoselective Diol Formation

The synthesis of enantiomerically pure or enriched 1,3-diols is of significant importance, particularly in the pharmaceutical industry. Chiral catalysts can be employed to control the stereochemical outcome of reactions that form 1,3-diols. nih.gov

One prominent strategy is the asymmetric reduction of β-hydroxy ketones. nih.gov For the synthesis of chiral this compound, the precursor 3-ethyl-5-hydroxypentan-3-one could be subjected to asymmetric hydrogenation using a chiral ruthenium or rhodium catalyst. The stereochemistry of the resulting diol is determined by the chirality of the catalyst employed.

Another powerful approach is the asymmetric aldol (B89426) reaction. nih.gov A chiral catalyst, such as a proline-derived organocatalyst, can mediate the aldol condensation between propanal and 2-pentanone to produce a chiral β-hydroxy ketone. Subsequent diastereoselective reduction would then furnish an enantiomerically enriched this compound.

| Catalytic Approach | Substrate(s) | Chiral Catalyst Example | Product Feature |

| Asymmetric Hydrogenation | 3-Ethyl-5-hydroxypentan-3-one | (R)-BINAP-RuCl2 | Enantiomerically enriched this compound |

| Asymmetric Aldol Reaction | Propanal and 2-Pentanone | (S)-Proline | Chiral 3-ethyl-5-hydroxypentan-3-one |

| Asymmetric Transfer Hydrogenation | 3-Ethyl-1,3-pentanedione | Chiral Rhodium Complex | Enantiomerically enriched this compound |

Electrochemical Synthesis Methods for C-C Bond Formation Leading to Diols

Electrochemical synthesis represents a powerful and environmentally benign strategy for constructing carbon-carbon bonds, a fundamental step in the synthesis of diols such as this compound. wikipedia.org This approach utilizes electricity as a traceless reagent to drive redox reactions, thereby avoiding the need for stoichiometric chemical reductants or oxidants that generate significant waste. wikipedia.orgsigmaaldrich.com A key electrochemical method for C-C bond formation leading to vicinal diols (1,2-diols) is the pinacol coupling reaction. rsc.org This reaction involves the one-electron reduction of a carbonyl group to form a ketyl radical anion. rsc.org Two of these radical intermediates then couple to form a C-C bond, yielding a vicinal diol after protonation. rsc.org

While the classic pinacol coupling is primarily used for synthesizing 1,2-diols, the principles of electrochemical C-C bond formation can be extended to the synthesis of other diols, including the 1,3-diol structure of this compound. This would likely involve an intermolecular or intramolecular cross-coupling reaction between two different carbonyl-containing precursors or a related electrochemical process. For instance, the electrochemical coupling of an enolate with a carbonyl compound could be a potential route.

Modern electrochemical methods often employ undivided cells, which are simpler in design than divided cells. wikipedia.orgsigmaaldrich.com To prevent undesired oxidative reactions at the anode, sacrificial anodes made of metals like aluminum, magnesium, or tin have been traditionally used. wikipedia.org However, these produce metal waste, which is a drawback from a sustainability perspective. sigmaaldrich.comneuroquantology.com Consequently, significant research has focused on developing sacrificial anode-free systems, which represent a greener alternative. wikipedia.orgsigmaaldrich.com

Furthermore, electrochemical methods can be applied to the dihydroxylation of alkenes or the ring-opening of cyclopropanes to furnish diols. acs.org For a branched structure like this compound, a hypothetical electrochemical pathway could involve the reductive coupling of appropriate ketone and aldehyde precursors, orchestrated on an electrode surface to achieve the desired regioselectivity for C-C bond formation. The reaction mechanism would proceed through radical or anionic intermediates generated electrochemically, followed by their coupling to assemble the carbon skeleton of the target diol. Control over the reaction potential, electrode material, and supporting electrolyte are critical parameters for optimizing the yield and selectivity of such transformations.

Biocatalytic Routes and Chemoenzymatic Synthesis of Branched Diols

Biocatalysis offers a highly efficient and selective alternative to traditional chemical synthesis for producing complex molecules like branched diols. By harnessing the catalytic power of enzymes, these methods can achieve high stereoselectivity under mild reaction conditions, often using renewable feedstocks.

The enzymatic reduction of carbonyl compounds is a well-established method for the synthesis of chiral alcohols, including diols. ewadirect.comnih.gov Oxidoreductases, particularly alcohol dehydrogenases (ADHs), are versatile biocatalysts that facilitate the stereoselective reduction of ketones and aldehydes to their corresponding alcohols at the expense of a nicotinamide cofactor such as NAD(P)H. acs.orgchemspider.com

For the synthesis of a 1,3-diol like this compound, a plausible precursor would be a β-hydroxy ketone, such as 5-hydroxy-3-ethylpentan-2-one. The enzymatic reduction of the ketone functionality in this precursor would yield the target diol. The stereochemistry of the final product can be precisely controlled by selecting an appropriate ADH that exhibits the desired enantioselectivity. acs.org

Chemoenzymatic one-pot synthesis strategies have been developed for the production of chiral 1,3-diols. sigmaaldrich.com These approaches combine a chemical step, such as an enantioselective aldol reaction to create the β-hydroxy ketone intermediate, with a subsequent enzymatic reduction step. sigmaaldrich.com This integration of chemical and biological catalysis allows for the synthesis of all four possible stereoisomers of a 1,3-diol by choosing the appropriate combination of a chiral chemical catalyst and a stereoselective oxidoreductase. sigmaaldrich.com Whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, are often employed for these reductions, offering a practical and cost-effective approach. wikipedia.org

| Enzyme Class | Substrate Type | Product Type | Key Features |

| Oxidoreductases (ADHs) | Diketones, Hydroxy-ketones | Diols | High stereoselectivity, mild reaction conditions. acs.org |

| Ketoreductases | β,δ-diketo esters | Hydroxy-keto esters, Dihydroxy esters | High regio- and stereoselectivity. nih.gov |

| Cytochrome P450s | Alkanes | Non-vicinal diols | Sequential C-H bond oxyfunctionalization. ntnu.no |

Polyketide synthases (PKSs) are remarkable enzymatic assembly lines that construct complex carbon skeletons from simple acyl-CoA precursors. ewadirect.comntnu.no These multi-domain enzyme complexes offer a programmable platform for the biosynthesis of a vast array of natural products. acs.org By engineering these biosynthetic pathways, it is possible to produce tailored molecules, including branched-chain diols. researchgate.netcitrefine.com

A modular PKS platform has been successfully engineered for the production of various medium- and branched-chain 1,3-diols. citrefine.comscranton.edu This platform utilizes a versatile loading module to select a "starter unit" (an acyl-CoA) and one or more extension modules to add "extender units" (typically malonyl-CoA or its derivatives) in a sequential manner. ewadirect.comchemspider.com The formation of branched chains is achieved by replacing the standard malonyl-CoA-specific acyltransferase (AT) domain with one that selects for substituted extenders like methylmalonyl-CoA or ethylmalonyl-CoA. citrefine.com

For the synthesis of this compound, a hypothetical PKS module could be designed as follows:

Starter Unit : Propionyl-CoA would be selected by the loading module.

Extender Unit : An AT domain specific for ethylmalonyl-CoA would incorporate a two-carbon unit with an ethyl branch.

Processing : After the condensation reaction catalyzed by the ketosynthase (KS) domain, the resulting β-keto intermediate would be processed. A ketoreductase (KR) domain would reduce the ketone to a hydroxyl group.

Chain Release : A terminal thioreductase (TR) domain would reductively release the polyketide chain as an aldehyde.

Final Reduction : A separate alcohol dehydrogenase would then reduce the terminal aldehyde to a primary alcohol, yielding this compound.

This PKS-based approach provides a highly tunable and efficient route for producing specific diols with high precision. citrefine.com

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired chemical from renewable feedstocks like glucose. neuroquantology.comnih.gov Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae are commonly engineered to serve as "cell factories" for the sustainable production of diols. neuroquantology.comnih.gov

The key strategies employed in metabolic engineering for diol production include:

Pathway Construction : Introducing heterologous genes to construct a novel biosynthetic pathway for the target diol and overexpressing key native or foreign enzymes to increase metabolic flux towards the product. neuroquantology.com

Elimination of Competing Pathways : Deleting genes that encode for enzymes in competing metabolic pathways to redirect carbon flux from byproducts (e.g., ethanol, acetate) to the desired diol. wikipedia.orgneuroquantology.com

Cofactor Engineering : Optimizing the intracellular supply of reducing equivalents like NADH or NADPH, which are essential for the reduction steps in diol biosynthesis, by modifying pathways that produce or consume these cofactors. neuroquantology.com

Dynamic Regulation : Implementing genetic circuits that can dynamically control metabolic pathways in response to changing conditions, balancing cell growth with product formation. nih.gov

For the renewable production of this compound, a biosynthetic pathway could be engineered in E. coli starting from central metabolites. For example, a pathway could be designed to convert intermediates from amino acid metabolism or fatty acid synthesis into the precursors for the diol. By applying the principles of metabolic engineering, the efficiency, titer, and yield of this compound production from a simple carbon source like glucose could be systematically improved. rsc.org

| Organism | Target Diol | Key Engineering Strategies |

| Escherichia coli | 1,4-Butanediol | Heterologous pathway introduction, knockout of competing pathways. neuroquantology.com |

| Escherichia coli | 1,3-Propanediol | Optimization of cofactor supplementation, pathway redesign. neuroquantology.comjocpr.com |

| Saccharomyces cerevisiae | 2,3-Butanediol | Amplification of biosynthetic pathway, redirection of carbon flux from ethanol. nih.gov |

| Escherichia coli | Branched-chain β,γ-diols | Utilization of amino acid metabolism, systematic pathway optimization. wikipedia.org |

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. acs.orgwikipedia.org A central concept in green chemistry is atom economy , which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy are inherently less wasteful. For instance, addition and rearrangement reactions often have 100% atom economy, as all reactant atoms are found in the product. In contrast, substitution and elimination reactions typically have lower atom economy due to the formation of stoichiometric byproducts that become waste. scranton.edu

In the context of synthesizing this compound, applying the principle of atom economy would favor synthetic routes that maximize the incorporation of atoms from the starting materials into the final diol structure. For example, a biocatalytic route starting from simple precursors that are enzymatically assembled into the target molecule would likely have a high atom economy. Similarly, a chemical synthesis based on an addition reaction, such as an aldol condensation followed by reduction, would be preferable to a multi-step synthesis involving protecting groups and generating significant waste. acs.org

Other key green chemistry principles relevant to this compound synthesis include:

Use of Renewable Feedstocks : Utilizing biomass-derived starting materials instead of petrochemicals. wikipedia.org Metabolic engineering strategies directly address this principle.

Catalysis : Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, as this minimizes waste. acs.orgcitrefine.com Both biocatalysts (enzymes) and chemocatalysts can be used to this end.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. wikipedia.org Biocatalytic and electrochemical methods often operate under mild conditions.

Solvents account for a large portion of the waste generated in chemical processes, and many common organic solvents are toxic, flammable, and environmentally persistent. nih.gov Therefore, a key aspect of green chemistry is the use of safer solvents or, ideally, the elimination of solvents altogether. sigmaaldrich.comacs.org

For the synthesis of this compound, conducting the reaction under solvent-free conditions would be the most environmentally friendly option, if feasible. nih.gov When a solvent is necessary, the choice should be guided by safety, environmental impact, and sustainability. Environmentally benign solvents include:

Water : Non-toxic, non-flammable, and abundant. It is an excellent green solvent for many reactions, particularly in biocatalysis. wikipedia.orgneuroquantology.com

Bio-based Solvents : Solvents derived from renewable resources, such as ethanol, ethyl lactate, and limonene, offer a more sustainable alternative to petroleum-based solvents. sigmaaldrich.comneuroquantology.com

Supercritical Fluids : Supercritical carbon dioxide (sc-CO₂) is a non-toxic and non-flammable solvent that can be used in extractions and reactions. Its properties can be tuned by changing pressure and temperature. wikipedia.orgresearchgate.net

Ionic Liquids : These are salts that are liquid at low temperatures. They are non-volatile, which reduces air pollution, but their toxicity and biodegradability must be carefully evaluated. wikipedia.orgneuroquantology.com

The selection of an appropriate green solvent would depend on the specific synthetic route chosen for this compound, considering factors like reactant solubility and compatibility with the catalyst.

Minimization of Protecting Group Strategies

A plausible and direct synthetic route to this compound involves the reaction of a β-hydroxy ketone, such as 1-hydroxy-3-pentanone, with an organometallic reagent like ethylmagnesium bromide (a Grignard reagent). In this scenario, the primary hydroxyl group of the starting material is also reactive towards the Grignard reagent.

Conventional vs. Protecting-Group-Free Approach:

Conventional Protected Synthesis: The standard approach would involve protecting the primary hydroxyl group of 1-hydroxy-3-pentanone, for instance, as a silyl ether (e.g., TBDMS ether). This protected ketone would then react with ethylmagnesium bromide to form the tertiary alcohol. A final deprotection step using a reagent like tetrabutylammonium fluoride (TBAF) would reveal the primary hydroxyl group, yielding this compound. This multi-step process is robust but inefficient.

Protecting-Group-Free Synthesis (Excess Reagent Strategy): A more streamlined strategy avoids the protection-deprotection sequence altogether. This can be achieved by using an excess of the Grignard reagent. The first equivalent of ethylmagnesium bromide acts as a base, deprotonating the acidic primary hydroxyl group to form a magnesium alkoxide. A second equivalent then acts as a nucleophile, attacking the ketone carbonyl to form the desired tertiary alcohol. While this approach significantly reduces the number of synthetic steps, its main drawback is the consumption of an extra equivalent of the organometallic reagent, which reduces atom economy. The excess reagent is quenched during the workup step.

The choice between these strategies often depends on the scale of the reaction and the cost of the reagents. For large-scale industrial processes, avoiding steps is often prioritized to reduce operational complexity and time, even if it requires using more of a relatively inexpensive reagent.

Table 1: Comparison of Synthetic Strategies for this compound

| Parameter | Protected Synthesis | Protecting-Group-Free Synthesis |

|---|---|---|

| Key Steps | 1. Protection (e.g., silylation) 2. Grignard Reaction 3. Deprotection | 1. Grignard Reaction (Excess Reagent) |

| Step Economy | Low (3 steps) | High (1 step) |

| Atom Economy | Potentially higher regarding the key reagent, but generates waste from protecting group and deprotection agent. | Lower (due to use of an extra equivalent of Grignard reagent as a base). |

| Key Reagents | 1-hydroxy-3-pentanone, Silyl Chloride, Base, EtMgBr, Deprotection Agent (e.g., TBAF) | 1-hydroxy-3-pentanone, EtMgBr (≥2 equivalents) |

| Advantages | High predictability and substrate scope. | Fewer steps, reduced processing time, avoids specialized protection/deprotection reagents. |

| Disadvantages | Longer process, more waste streams, higher cost from multiple reagents. | Requires excess of a potentially costly or hazardous reagent. |

Other advanced methods for 1,3-diol synthesis that inherently avoid protecting groups include catalytic routes like the Aldol-Tishchenko reaction, which can directly convert aldehydes into 1,3-diol esters. organic-chemistry.org While a specific application for the synthesis of this compound has not been reported, these catalytic methods represent the forefront of protecting-group-free strategies.

Waste Reduction and By-product Management in Diol Synthesis

The principles of green chemistry emphasize the importance of minimizing waste and managing by-products effectively. In the context of synthesizing this compound via a Grignard reaction, the primary sources of waste are the magnesium salts generated during the workup phase and solvents.

By-product Formation and Management:

The Grignard reaction is quenched with an aqueous acid solution (e.g., NH₄Cl or dilute HCl) to protonate the magnesium alkoxide intermediate and dissolve the magnesium salts. This results in a significant aqueous waste stream containing magnesium halides (e.g., Mg(OH)Br, MgCl₂). libretexts.org

Magnesium Salts: On a laboratory scale, this aqueous solution is typically neutralized and disposed of. In an industrial setting, the high volume of this saline waste stream poses an environmental challenge. While technologies exist for the recycling of magnesium salts, their implementation is often not economically feasible unless performed at a very large scale.

Solvent Waste: The reaction is typically performed in an ether solvent, such as diethyl ether or tetrahydrofuran (THF). Post-reaction, these solvents must be recovered through distillation for reuse or disposed of as hazardous organic waste. Efficient solvent recovery systems are crucial for reducing the environmental impact of the process.

By-products from Excess Reagent: In the protecting-group-free strategy, the excess equivalent of ethylmagnesium bromide is quenched during workup to produce ethane gas and additional magnesium hydroxide/halide salts. While ethane is a relatively benign hydrocarbon, its release must be managed.

Alternative "Green" Synthetic Approaches:

To fundamentally reduce waste, alternative catalytic routes are preferred over stoichiometric reactions like the Grignard synthesis. General strategies for greener diol synthesis include:

Catalytic Hydrogenation: The reduction of β-hydroxy ketones using catalytic amounts of a hydrogenation catalyst (e.g., using H₂ gas over a metal catalyst like Nickel or Rhodium) is a highly atom-economical method. The only by-product is water, if any.

Organocatalysis: The use of small organic molecules (like proline derivatives) to catalyze reactions such as aldol additions can create the β-hydroxy ketone precursor under milder conditions and with high selectivity, reducing the need for harsh reagents and metal catalysts. acs.orgnih.gov

Waste Valorization: An emerging frontier in green chemistry is the use of waste materials as feedstocks. For instance, processes have been developed for the chemical recycling of polyurethane waste to recover polyols. mdpi.commdpi.comgoogle.comacs.org Similarly, waste cooking oil can be chemically transformed into new polyols for industrial use. wisdomlib.org While these methods typically produce mixtures of polyols rather than a single specific compound like this compound, they represent a paradigm shift in by-product management by converting large-volume waste streams into valuable chemical starting materials.

Table 2: By-product and Waste Management in a Grignard Synthesis

| By-product / Waste Stream | Source | Management Strategy |

|---|---|---|

| Magnesium Salts (e.g., MgCl₂, Mg(OH)Br) | Quenching of the magnesium alkoxide intermediate and excess Grignard reagent during aqueous workup. | Neutralization and disposal (lab scale). Potential for recovery and recycling (industrial scale, though often not economical). |

| Ethane | Quenching of unreacted ethylmagnesium bromide. | Venting or capture, depending on scale and regulations. |

| Organic Solvents (e.g., THF, Diethyl Ether) | Reaction medium. | Recovery via distillation for reuse; incineration. |

| Waste from Protecting Group Sequence (if used) | Reagents and by-products from protection and deprotection steps. | Avoidance through protecting-group-free strategies is the best approach. Otherwise, requires separate waste stream management. |

Ultimately, the most effective strategy for waste reduction in the synthesis of this compound would involve developing a novel catalytic pathway that forms the target molecule directly from simple precursors with high atom economy, thereby designing out the formation of waste from the outset.

Chemical Reactivity and Advanced Transformations of 3 Ethylpentane 1,3 Diol

Reactions Involving Hydroxyl Functional Groups

The two hydroxyl groups in 3-Ethylpentane-1,3-diol are the primary sites of its chemical reactivity, allowing for a variety of transformations.

Derivatization to Ethers and Esters for Synthetic Intermediates

The hydroxyl groups of this compound can be converted into ethers and esters, which are valuable synthetic intermediates.

Esterification: The formation of esters from alcohols and carboxylic acids is a common transformation. medcraveonline.com In the case of this compound, esterification can occur at one or both hydroxyl groups. The reaction is typically catalyzed by a strong acid and involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid. thermofisher.com The use of peptide coupling agents like TBTU can also facilitate esterification at room temperature. organic-chemistry.org Selective monoesterification of diols can be achieved by carefully choosing the reaction conditions and reagents. organic-chemistry.org For instance, using an excess of the diol can favor the formation of the monoester. google.com

Table 1: Representative Esterification Reactions for Diols

| Reactant | Reagent | Catalyst | Product Type |

|---|---|---|---|

| 1,3-Diol | Carboxylic Acid | H₂SO₄ | Mono- or Di-ester |

| 1,3-Diol | Aliphatic/Aromatic Acid | Al₂O₃ / MeSO₃H | Mono-ester |

Etherification: The conversion of the hydroxyl groups to ethers can be accomplished through methods like the Williamson ether synthesis. learncbse.in This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. learncbse.in Given that this compound has both a primary and a sterically hindered tertiary alcohol, selective etherification of the primary hydroxyl group is generally more feasible. Acid-catalyzed dehydration is not a suitable method for preparing ethers from secondary or tertiary alcohols as it leads to alkene formation. learncbse.in

Cyclization Reactions to Heterocyclic Compounds (e.g., Cyclic Acetals)

1,3-diols are key substrates for the synthesis of six-membered heterocyclic compounds known as 1,3-dioxanes. organic-chemistry.orgthieme-connect.de This reaction involves the acid-catalyzed condensation of the diol with a carbonyl compound (an aldehyde or a ketone). organic-chemistry.orgchemtube3d.com The formation of these cyclic acetals is a reversible process where water is eliminated. thieme-connect.de To drive the equilibrium toward the product, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

Compared to their five-membered 1,3-dioxolane counterparts (formed from 1,2-diols), 1,3-dioxanes are generally more stable. organic-chemistry.org This reaction is widely used in organic synthesis to protect carbonyl groups or the diol itself, as cyclic acetals are stable in basic and nucleophilic conditions. organic-chemistry.orgthieme-connect.de

Carbon-Carbon Bond Transformations

Beyond reactions at the hydroxyl groups, the carbon skeleton of diols can undergo significant transformations under specific conditions.

Rearrangement Reactions (e.g., Pinacol-type Rearrangements of Related Diols)

The pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (a vicinal diol) into a carbonyl compound. wikipedia.orgwiley-vch.de The mechanism involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by the migration of an alkyl or aryl group from the adjacent carbon to the carbocation center. masterorganicchemistry.comjove.com The driving force is the formation of a highly stable, resonance-stabilized oxonium ion, which is the conjugate acid of the final ketone or aldehyde product. wikipedia.orgjove.com

Mechanism of the Pinacol Rearrangement (for 1,2-Diols):

Protonation of a hydroxyl group. masterorganicchemistry.com

Loss of a water molecule to form a carbocation. masterorganicchemistry.com

A 1,2-alkyl or hydride shift to the carbocation center. libretexts.org

Deprotonation of the resulting oxonium ion to yield a carbonyl compound. jove.com

Since this compound is a 1,3-diol, it does not undergo the classic pinacol rearrangement. Acid-catalyzed reactions of 1,3-diols are more likely to proceed through dehydration or other fragmentation pathways rather than a concerted rearrangement of the pinacol type. However, understanding the principles of pinacol rearrangements in related 1,2-diols is crucial for predicting potential cationic reaction pathways. ucla.edulibretexts.org

Dehydration Reactions and Alkene Formation

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. In the case of this compound, the elimination of one or both water molecules can lead to the formation of various unsaturated products.

The tertiary hydroxyl group is more readily eliminated under acidic conditions due to the formation of a relatively stable tertiary carbocation. Elimination of the tertiary hydroxyl group would likely lead to the formation of 3-ethylpent-2-en-1-ol or 3-ethylpent-3-en-1-ol. Subsequent elimination of the primary hydroxyl group under more vigorous conditions could lead to the formation of a diene, such as 3-ethylpenta-1,3-diene. The specific products formed will depend on the reaction conditions, such as the acid catalyst used and the temperature, which influence the stability of the intermediate carbocations and the resulting alkenes according to Zaitsev's rule. The dehydration of 1,3-diols can be complex, sometimes leading to fragmentation or cyclization products in addition to simple alkenes. researchgate.net

Formation of New C-C Bonds from Diol Substrates

The 1,3-diol motif is a versatile functional group that can be leveraged to form new carbon-carbon (C-C) bonds through several established synthetic methodologies. While direct C-C bond formation starting from the diol itself often requires initial functionalization of the hydroxyl groups, 1,3-diols are frequently the target products of C-C bond-forming reactions that set the crucial 1,3-stereochemical relationship. These methods include aldol (B89426) reactions, alkylations, and Prins reactions. researchgate.net

For a substrate like this compound, derivatization of the hydroxyl groups into better leaving groups would facilitate substitution reactions where new carbon-based nucleophiles are introduced. More commonly, the synthesis of substituted 1,3-diols is achieved through reactions that create the diol structure itself. For instance, stereoselective reduction of a corresponding β-hydroxy ketone is a primary route to creating 1,3-diols. researchgate.net

Key C-C bond-forming reactions that produce 1,3-diol structures are summarized below. These reactions could be hypothetically employed to synthesize derivatives of this compound.

| Reaction Type | Description | Potential Reagents/Conditions | Resulting Structure Type |

| Aldol Reaction | A condensation reaction between two carbonyl compounds to form a β-hydroxy carbonyl compound, which can be subsequently reduced to a 1,3-diol. researchgate.netorganic-chemistry.org | Aldehydes, Ketones, Lewis/Brønsted acid/base catalysts, followed by a reducing agent (e.g., NaBH₄). | syn- or anti-1,3-diols |

| Prins Reaction | An electrophilic addition of an aldehyde or ketone to an alkene followed by the capture of a nucleophile, often leading to cyclic ethers or, with a water nucleophile, 1,3-diols. researchgate.net | Aldehyde/Ketone, Alkene, Acid catalyst (e.g., H₂SO₄). | Substituted 1,3-diols |

| Allylation/Crotylation | The addition of allyl or crotyl organometallic reagents to β-hydroxy ketones or related substrates. researchgate.net | Allylmagnesium bromide, Crotylboronates, Aldehydes/Ketones. | Homoallylic 1,3-diols |

| Multicomponent Coupling | Reactions where multiple components combine in a single step. For example, the coupling of ketones, dienes, and diboron reagents. organic-chemistry.org | Ni(cod)₂, P(t-Bu)₃, B₂(pin)₂, followed by oxidation. | Substituted 1,3-diols |

Applications in Complex Scaffold Construction

The structural and stereochemical information embedded in 1,3-diols makes them powerful building blocks for the synthesis of complex molecules, particularly natural products and their analogues.

As a Building Block for Polyketide-like Fragments

Polyketides are a large and structurally diverse class of natural products, many of which exhibit significant biological activity. thieme.comnih.gov A recurring structural motif within these molecules is the 1,3-diol unit, which can be repeated in long, stereochemically rich carbon chains. researchgate.netthieme.com The synthesis of these polyketide chains often relies on an iterative approach, where simple building blocks containing the 1,3-diol core are sequentially coupled together.

This compound represents a simple polyketide-like fragment. Methodologies developed for the stereoselective synthesis of 1,3-diols are central to accessing these fragments. researchgate.netmdpi.com Strategies for building polypropionate fragments, a common type of polyketide, often involve the regioselective opening of epoxides with organometallic reagents to generate syn- and anti-1,3-diols, which can then be elaborated further. mdpi.com The ability to control the stereochemistry at the C1 and C3 positions is paramount, as the biological function of the final polyketide is highly dependent on its three-dimensional structure.

Synthesis of Cyclic Systems (e.g., Cycloalkanes, 1,3-Oxazines)

The two hydroxyl groups of a 1,3-diol provide handles for the construction of a variety of cyclic systems. These reactions typically involve either intramolecular cyclization or condensation with a bifunctional reagent.

Cycloalkanes : Substituted cycloalkanes can be synthesized through catalytic coupling reactions of diols with secondary alcohols or ketones. acs.org For example, various 1,5-pentanediols can be coupled with secondary alcohols to generate substituted cyclohexane rings with high diastereoselectivity. acs.org

Cyclic Ethers (Oxetanes/Tetrahydropyrans) : Intramolecular dehydration of a diol under acidic conditions can lead to the formation of cyclic ethers. For instance, butane-1,3-diol can be cyclized to form 2-methyloxetane. youtube.com This type of transformation could potentially be applied to this compound to form a substituted oxetane.

1,3-Dioxanes : 1,3-diols readily react with aldehydes or ketones in the presence of an acid catalyst to form six-membered cyclic acetals known as 1,3-dioxanes. organic-chemistry.orgresearchgate.net This reaction is often used as a method for protecting the diol functionality.

1,3-Oxazines : These six-membered heterocyclic systems containing both oxygen and nitrogen can be synthesized from 1,3-diols. This often involves a multi-step sequence, for example, by converting the diol into a precursor that can react with an amine-containing component to close the ring.

The table below outlines some of the cyclic systems that can be derived from 1,3-diol precursors.

| Cyclic System | General Method | Reagents/Conditions |

| Cycloalkanes | Catalytic coupling with secondary alcohols/ketones | Homogeneous Manganese Catalyst, KOtBu |

| Oxetanes | Intramolecular dehydration | Acid catalyst (e.g., H₂SO₄), Heat |

| 1,3-Dioxanes | Acetal (B89532) formation with a carbonyl compound | Aldehyde/Ketone, Acid catalyst (e.g., TsOH) |

| 1,3-Amino Alcohols | Oxidative ring-opening of cyclopropane precursors | ArI catalyst, Trifluoroacetic acid, Acetonitrile |

| 1,3-Diamines | Oxidative ring-opening of cyclopropane precursors | ArI catalyst, Sulfonamide, BF₃·OEt₂ |

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org20.210.105 Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. nih.gov Both strategies offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. wikipedia.orgnih.gov

With its two nucleophilic hydroxyl groups, this compound is an ideal candidate to act as a bifunctional component in such reactions. It can serve as a dinucleophile, reacting with multiple electrophilic sites in a cascade or multicomponent setup. For example, a chemo- and biocatalytic cascade approach has been used for the stereoselective synthesis of chiral 1,3-diols. nih.gov Similarly, MCRs have been developed that utilize diols in the synthesis of complex heterocyclic structures like bipyrimidines. rsc.org The participation of a diol in these complex transformations allows for the efficient construction of scaffolds that would otherwise require lengthy, linear synthetic sequences. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the intricate structural details of 3-Ethylpentane-1,3-diol at the atomic level. Both ¹H and ¹³C NMR are instrumental in defining the connectivity and stereochemistry of the molecule.

The flexible nature of the acyclic carbon chain in this compound allows it to adopt various spatial arrangements or conformations. The relative energies of these conformers dictate their populations at equilibrium. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide quantitative data on these populations. copernicus.orgmdpi.com

For instance, the vicinal coupling constants (³J) between protons on adjacent carbon atoms are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants from the ¹H NMR spectrum, it is possible to calculate the relative populations of different staggered conformations (gauche and anti).

Table 1: Hypothetical Vicinal Coupling Constants and Corresponding Conformational Populations for the C2-C3 bond in this compound

| Coupling Constant (Hz) | Dihedral Angle (°) | Conformer | Population (%) |

| ³J(H2a-H3) | 60 | Gauche | 65 |

| ³J(H2b-H3) | 180 | Anti | 35 |

Note: The data in this table is hypothetical and for illustrative purposes.

When this compound is converted into cyclic derivatives, such as acetonides (by reaction with acetone), the stereochemical relationship between the two hydroxyl groups can be definitively established using ¹³C NMR spectroscopy. The chemical shifts of the acetonide methyl groups are particularly sensitive to the relative stereochemistry of the diol. univ-lemans.fruniv-lemans.fr

In a syn-1,3-diol derivative, the resulting six-membered ring typically adopts a chair conformation with the substituents in equatorial positions, leading to distinct chemical shifts for the axial and equatorial methyl groups of the acetonide. Conversely, an anti-1,3-diol derivative will form an acetonide that may favor a twist-boat conformation to avoid unfavorable steric interactions, resulting in different chemical shifts for the acetonide methyls compared to the syn isomer.

Table 2: Characteristic ¹³C NMR Chemical Shifts for Acetonide Derivatives of 1,3-Diols

| Diol Stereochemistry | Acetonide Conformation | Acetonide Methyl Chemical Shifts (ppm) |

| Syn | Chair | ~19 (axial), ~30 (equatorial) |

| Anti | Twist-Boat | ~25, ~25 |

Note: The data in this table is based on established principles for 1,3-diol acetonides and is for illustrative purposes.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and intermolecular interactions present in this compound, with a particular focus on hydrogen bonding.

The presence of two hydroxyl groups in this compound allows for the formation of intramolecular hydrogen bonds, where the hydroxyl group at one position acts as a donor and the other as an acceptor. This interaction leads to the formation of a pseudo-six-membered ring, which can be detected by FT-IR spectroscopy. nih.govnih.gov The O-H stretching frequency in the infrared spectrum is highly sensitive to hydrogen bonding. A free, non-hydrogen-bonded hydroxyl group typically shows a sharp absorption band around 3600 cm⁻¹, while an intramolecularly hydrogen-bonded hydroxyl group exhibits a broader absorption at a lower frequency (typically 3400-3500 cm⁻¹).

Table 3: Hypothetical FT-IR O-H Stretching Frequencies for this compound in a Non-polar Solvent

| O-H Environment | Wavenumber (cm⁻¹) | Band Shape |

| Free Hydroxyl | ~3610 | Sharp |

| Intramolecularly Hydrogen-Bonded Hydroxyl | ~3450 | Broad |

Note: The data in this table is hypothetical and for illustrative purposes.

The vibrational spectrum of this compound is influenced by the solvent environment. In protic or polar aprotic solvents, intermolecular hydrogen bonding between the diol and solvent molecules can compete with or disrupt intramolecular hydrogen bonds. This effect can be monitored by observing changes in the O-H stretching frequencies in the FT-IR or Raman spectra. researchgate.netpsu.edu For example, in a hydrogen-bond accepting solvent like dimethyl sulfoxide (B87167) (DMSO), the intramolecular hydrogen bond is likely to be disrupted in favor of stronger intermolecular hydrogen bonds with the solvent.

Table 4: Hypothetical Solvent-Dependent O-H Stretching Frequencies (cm⁻¹) for this compound

| Solvent | Free O-H | Intramolecular H-Bond | Intermolecular H-Bond |

| Carbon Tetrachloride | ~3610 | ~3450 | - |

| Diethyl Ether | ~3600 | ~3480 | ~3500 |

| Dimethyl Sulfoxide | ~3580 | - | ~3350 |

Note: The data in this table is hypothetical and for illustrative purposes.

X-ray Crystallography of Diol Derivatives for Solid-State Structure Determination

While obtaining suitable crystals of the parent this compound for X-ray crystallography can be challenging due to its flexibility and potential for disordered structures, its derivatives can often be crystallized more readily. mdpi.com X-ray diffraction analysis of a crystalline derivative, such as a p-nitrobenzoate or a phenylurethane, would provide unambiguous proof of its solid-state conformation and the precise measurement of bond lengths, bond angles, and torsional angles. researchgate.net This data would offer a definitive picture of the molecule's three-dimensional structure in the crystalline state, which can then be correlated with the conformational preferences observed in solution by NMR and vibrational spectroscopy.

Table 5: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 5.86 |

| c (Å) | 15.43 |

| β (°) | 98.7 |

| Volume (ų) | 915.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical and Computational Chemistry of 3 Ethylpentane 1,3 Diol

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. These studies provide a foundation for understanding the molecule's geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. github.io It offers a favorable balance between computational cost and accuracy, making it a workhorse for calculating the equilibrium geometries and energies of molecules the size of 3-Ethylpentane-1,3-diol. youtube.comnih.gov

In a typical DFT study, the geometry of this compound would be optimized to find the lowest energy arrangement of its atoms, corresponding to the ground state structure. This involves selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. Common choices for organic molecules include the B3LYP functional with a Pople-style basis set like 6-311++G(2d,2p) or a Dunning-type basis set. The calculation systematically adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

The output of such a calculation provides the optimized Cartesian coordinates of all atoms, from which key structural parameters can be determined. Furthermore, the calculation yields the total electronic energy of the molecule in its ground state.

Illustrative Optimized Ground State Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-O1 | 1.43 Å |

| C3-O2 | 1.44 Å | |

| O1-H | 0.96 Å | |

| C2-C3 | 1.54 Å | |

| C3-C4 | 1.55 Å | |

| Bond Angle | O1-C1-C2 | 110.5° |

| C1-C2-C3 | 112.0° | |

| O2-C3-C4 | 109.8° | |

| Dihedral Angle | H-O1-C1-C2 | 180.0° (anti) |

Note: This data is illustrative and represents typical values expected from a DFT (e.g., B3LYP/6-311++G(2d,2p)) calculation.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. wikipedia.orgfiveable.me

While computationally more demanding than DFT, high-level ab initio methods are often employed to obtain more accurate single-point energies for geometries previously optimized with DFT. For instance, a Coupled Cluster calculation with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" in quantum chemistry for its high accuracy in predicting molecular energies. acs.org These high-level calculations are crucial for benchmarking the results from more approximate methods and for obtaining highly reliable energetic data for reaction enthalpies and activation barriers.

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. edurev.inbham.ac.uk For a flexible molecule like this compound, with several rotatable C-C and C-O bonds, a multitude of conformations exist, each with a distinct energy.

To identify the stable conformers of this compound, computational chemists explore the molecule's potential energy surface (PES). This is often done by performing a systematic scan of key dihedral angles. For this compound, important dihedral angles would include the O1-C1-C2-C3, C1-C2-C3-C4, and C2-C3-O2-H rotations. By calculating the energy at each incremental rotation, a map of the energy landscape is generated.

The low-energy regions on this map correspond to stable conformations (conformers), which represent local minima on the PES. Each of these stable conformers can then be fully optimized to determine its precise geometry and relative energy. The global minimum is the most stable conformer, and the relative energies of other conformers determine their population at a given temperature according to the Boltzmann distribution.

Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Conf-1 | Intramolecular H-bond, gauche C1-C2-C3-C4 | 0.00 (Global Minimum) |

| Conf-2 | Intramolecular H-bond, anti C1-C2-C3-C4 | 0.85 |

| Conf-3 | No H-bond, extended chain, anti O-C-C-O | 3.50 |

Note: This data is illustrative. The stability of conformers is highly dependent on subtle steric and electronic effects.

A dominant interaction governing the conformational preference of this compound is the potential for intramolecular hydrogen bonding. The 1,3-diol arrangement allows for the formation of a stable six-membered pseudo-ring where the hydrogen of one hydroxyl group interacts with the oxygen of the other (O-H···O). researchgate.net

Computational studies on similar 1,3-diols have shown that conformers capable of forming this internal hydrogen bond are significantly lower in energy than extended conformers where such an interaction is absent. researchgate.net This stabilizing interaction is a key determinant of the molecule's preferred shape in the gas phase or in non-polar solvents. The presence of the hydrogen bond can be confirmed computationally by several criteria:

A short distance between the donor hydrogen and the acceptor oxygen (typically < 2.5 Å).

A near-linear arrangement of the O-H···O atoms (angle > 120°).

Topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), which can identify a bond critical point between the H and O atoms. nih.gov

A calculated red-shift (lowering of frequency) of the O-H stretching vibration in the infrared (IR) spectrum compared to the "free" non-bonded OH group. rsc.org

For this compound, the conformers that allow for this intramolecular hydrogen bond are expected to be the most stable.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, it is possible to identify intermediates and, crucially, the transition states that represent the energy barriers to reaction. rsc.org

A plausible reaction for this compound is an acid-catalyzed dehydration, a characteristic reaction of alcohols that leads to the formation of alkenes. libretexts.org Computational modeling could be used to investigate this process in detail. The mechanism would likely proceed via the following steps, each of which can be modeled:

Protonation: One of the hydroxyl groups is protonated by an acid catalyst (e.g., H₃O⁺), forming a good leaving group (water).

Loss of Water: The protonated alcohol loses a water molecule to form a carbocation intermediate. Given the structure, a tertiary carbocation would be formed at the C3 position, which is relatively stable.

Deprotonation: A base (e.g., H₂O) removes a proton from a carbon adjacent to the carbocation center, forming a double bond.

Illustrative Energy Profile for a Hypothetical Dehydration Step (Hypothetical Data)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | This compound + H₃O⁺ | 0.0 |

| Transition State 1 | Proton transfer to OH group | +3.5 |

| Intermediate 1 | Protonated diol + H₂O | -5.0 |

| Transition State 2 | C-O bond cleavage | +20.5 (Rate-limiting) |

| Intermediate 2 | Tertiary carbocation + 2 H₂O | +15.0 |

| Transition State 3 | Deprotonation by H₂O | +17.0 |

Note: This data is for illustrative purposes to demonstrate how computational chemistry elucidates a reaction pathway.

Transition State Characterization for Diol Reactions

The transition state is a critical, fleeting configuration along a reaction coordinate that represents the highest potential energy point. Its characterization is fundamental to understanding reaction kinetics and mechanisms. For reactions involving diols like this compound, computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the nature of these transition states.

Reactions common to diols include dehydration, oxidation, and protection (e.g., acetal (B89532) formation). In a typical computational study, the potential energy surface of a proposed reaction is explored to locate stationary points, which include reactants, products, intermediates, and transition states. A transition state is identified as a first-order saddle point on this surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For instance, in an acid-catalyzed dehydration of this compound, there could be competing pathways leading to different unsaturated alcohols. Computational chemists would model the proposed mechanisms, calculating the geometries and energies of the transition states for each step. Key parameters of a calculated transition state include its geometry (bond lengths and angles of forming and breaking bonds), activation energy (the energy difference between the reactants and the transition state), and the imaginary frequency.

Consider a hypothetical acid-catalyzed dehydration of this compound. The reaction could proceed through different transition states leading to various products. The table below illustrates the kind of data that would be generated from a DFT study to compare these pathways.

| Pathway | Transition State (TS) | Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|

| Pathway A: Formation of 3-ethylpent-3-en-1-ol | TS-A | 25.8 | C-O: 1.85, C-H: 1.52 | -350 |

| Pathway B: Formation of 3-ethylpent-4-en-1-ol | TS-B | 28.2 | C-O: 1.88, C-H: 1.49 | -375 |

In this hypothetical example, the lower activation energy for Pathway A suggests that the formation of 3-ethylpent-3-en-1-ol would be kinetically favored over the formation of 3-ethylpent-4-en-1-ol. The bond distances in the transition state provide a snapshot of the bond-breaking and bond-forming processes, while the imaginary frequency confirms the nature of the transition state.

Computational Prediction of Regioselectivity and Stereoselectivity

This compound possesses two hydroxyl groups at positions 1 and 3, which are electronically and sterically distinct. This difference can lead to regioselectivity in reactions where only one of the hydroxyl groups reacts. Furthermore, the carbon at position 3 is a stereocenter, meaning that reactions can also exhibit stereoselectivity.

Computational chemistry offers a robust framework for predicting both regioselectivity and stereoselectivity by comparing the activation energies of the transition states for all possible reaction pathways. The pathway with the lowest activation energy is predicted to be the major one, in accordance with the Curtin-Hammett principle.

A common reaction where regioselectivity is important is the protection of one of the hydroxyl groups, for example, through the formation of a silyl ether. The reaction of this compound with a bulky silylating agent is expected to show a preference for the less sterically hindered primary hydroxyl group at position 1 over the tertiary hydroxyl group at position 3.

Computational modeling can quantify this preference. By calculating the activation energies for the silylation at the 1-position versus the 3-position, a predicted product ratio can be determined. Steric hindrance can be visualized and quantified by analyzing the optimized geometries of the transition states.

The following interactive table presents hypothetical computational results for the regioselective silylation of this compound.

| Reaction Site | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio (at 298 K) |

|---|---|---|---|

| 1-OH (Primary) | TS-regio-1 | 15.2 | |

| 3-OH (Tertiary) | TS-regio-3 | 18.0 |

The data in the table clearly indicates that the silylation of the primary hydroxyl group is energetically more favorable, leading to a predicted high regioselectivity for this product.

For stereoselectivity, computational studies can be employed to understand the facial selectivity of a reaction at a prochiral center or the diastereoselectivity in reactions involving the existing stereocenter at C3. By modeling the transition states for the formation of different stereoisomers, the origins of stereochemical control can be elucidated, often revealing subtle steric or electronic interactions that favor one outcome over another.

Advanced Applications of 3 Ethylpentane 1,3 Diol As a Synthetic Building Block

Precursor in Non-Biologically Active Polymer Synthesis

The presence of two hydroxyl (-OH) groups allows 3-Ethylpentane-1,3-diol to function as a monomeric unit in step-growth polymerization. These polymers are valued in materials science for their specific physical and thermal properties, rather than for biological or clinical use. The structure of the diol, including the ethyl substituent, can influence the properties of the final polymer, such as its glass transition temperature, crystallinity, and mechanical strength. rsc.orgnsf.gov

One of the primary applications in this area is the synthesis of polyesters through polycondensation with dicarboxylic acids or their derivatives. researchgate.netnih.gov In this reaction, the hydroxyl groups of the diol react with the carboxylic acid groups of a co-monomer, forming ester linkages and releasing water as a byproduct. By selecting different dicarboxylic acids, a wide range of polyesters with tailored properties can be produced. nih.gov

Similarly, this compound can be used to synthesize polyurethanes by reacting it with diisocyanates. researchgate.netresearchgate.net The hydroxyl groups react with the isocyanate groups to form urethane (B1682113) linkages, creating a robust polymer chain. The resulting polyurethanes can be designed for various applications, including foams, coatings, and elastomers. researchgate.net

| Polymer Type | Co-monomer | Resulting Linkage | General Reaction Scheme |

|---|---|---|---|

| Polyester | Dicarboxylic Acid (e.g., Adipic Acid) | Ester | n(HO-R-OH) + n(HOOC-R'-COOH) → [-O-R-O-CO-R'-CO-]n + 2n(H₂O) |

| Polyurethane | Diisocyanate (e.g., MDI) | Urethane (Carbamate) | n(HO-R-OH) + n(OCN-R'-NCO) → [-O-R-O-CO-NH-R'-NH-CO-]n |

Scaffold for Spatially Directed Chemical Libraries

In the field of combinatorial chemistry, the generation of chemical libraries is essential for discovering new molecules with desired properties. A useful design element in these libraries is spatial diversity, where different chemical groups are systematically positioned in three-dimensional space. rsc.orgnih.govnih.gov Conformationally diverse scaffolds are used as the core structures to which these various chemical moieties are attached. nih.gov

1,3-diols, such as this compound, serve as excellent scaffolds for this purpose. rsc.orgnih.gov The relatively rigid carbon backbone and the defined stereochemical relationship between the two hydroxyl groups allow for the controlled, directional attachment of substituents. researchgate.net By reacting a diverse set of building blocks with the two hydroxyl groups, a library of compounds can be generated where the appended groups are oriented in predictable vectors, thoroughly exploring the surrounding chemical space. nih.gov This approach is a key strategy in diversity-oriented synthesis.

For example, a pilot library can be constructed by attaching two different amino acid residues to the diol scaffold. nih.gov The conformational tendencies of the scaffold's backbone ensure that the residues are displayed with distinct spatial orientations, which is a critical factor for interaction with other molecules or materials. nih.govresearchgate.net

| Scaffold | Attachment Point 1 (R1) | Attachment Point 2 (R2) | Resulting Library Member Structure |

|---|---|---|---|

| This compound | -CO-Glycine-OMe | -CO-Alanine-OMe | R1-O-CH₂-CH₂-C(Et)(O-R2)-CH₂-CH₃ |

| This compound | -CO-Valine-OMe | -CO-Phenylalanine-OMe | R1-O-CH₂-CH₂-C(Et)(O-R2)-CH₂-CH₃ |

| This compound | -CO-Leucine-OMe | -CO-Proline-OMe | R1-O-CH₂-CH₂-C(Et)(O-R2)-CH₂-CH₃ |

Intermediate in the Synthesis of Complex Organic Molecules

Chiral diols are crucial building blocks in stereoselective organic synthesis. nih.gov When used in an enantiomerically pure form, this compound can serve as a chiral auxiliary—a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org The auxiliary's inherent chirality biases the reaction to favor the formation of one stereoisomer over another. wikipedia.org After the desired stereocenter has been set, the auxiliary can be removed and potentially recovered. wikipedia.org

This strategy is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral compound. wikipedia.org The 1,3-diol moiety can be used to form a chiral acetal (B89532) or ketal with a prochiral ketone or aldehyde. The steric hindrance provided by the chiral diol structure then directs the approach of a reagent to one face of the molecule, leading to a highly diastereoselective transformation, such as an alkylation or an aldol (B89426) reaction. sfu.ca This method allows for the creation of new stereocenters with a high degree of control.

The development of methods for the stereoselective synthesis of 1,3-diols is itself an important area of research, as these intermediates are precursors to a wide array of complex structures. researchgate.net

Role in Ligand Design for Catalysis

In the field of asymmetric catalysis, chiral ligands are used to modify the reactivity and selectivity of a metal center, enabling the preferential formation of one enantiomeric product. nih.gov Chiral 1,3-diols like this compound are valuable starting materials for the synthesis of such ligands. nih.gov The two hydroxyl groups provide convenient handles for chemical modification, allowing for the introduction of donor atoms that can coordinate to a metal.

For instance, the hydroxyl groups can be converted into phosphinite or phosphite (B83602) moieties to create bidentate P,P-ligands. nih.gov These ligands can then form a complex with a transition metal such as rhodium, palladium, or ruthenium. nih.gov The chiral environment created by the ligand around the metal center is the key to inducing enantioselectivity in a catalyzed reaction, such as asymmetric hydrogenation or C-H functionalization. nih.govsnnu.edu.cn

The structural backbone of the diol, which dictates the distance and angle between the coordinating atoms (the "bite angle"), is crucial for the performance of the resulting catalyst. mdpi.com By starting with a well-defined chiral diol, chemists can design and synthesize ligands with predictable geometries to achieve high levels of stereocontrol in a wide range of chemical transformations. nih.gov

| Component | Structure/Example | Role |

|---|---|---|

| Chiral Precursor | (R)-3-Ethylpentane-1,3-diol | Provides the chiral backbone for the ligand. |

| Derived Chiral Ligand | A chiral diphosphinite derived from the diol. | Coordinates to the metal center, creating a chiral environment. |

| Metal Complex | [Rh(Ligand)(COD)]BF₄ | The active catalyst for an asymmetric reaction. |

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Stereoselective Synthesis Routes

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical and materials science. For 3-Ethylpentane-1,3-diol, which possesses a chiral tertiary alcohol at the 3-position, the development of stereoselective synthesis routes is a critical area for future research. Current methodologies for the synthesis of chiral 1,3-diols often rely on asymmetric aldol (B89426) reactions followed by reduction, or the enzymatic resolution of racemic mixtures. researchgate.netacs.org

Future efforts will likely focus on the development of novel organocatalysts and transition-metal complexes to achieve high diastereo- and enantioselectivity in a single step. For instance, new proline-derived organocatalysts, in combination with metal triflates, have shown great promise in achieving high enantiomeric excess (>99% ee) for a variety of chiral 1,3-diols. acs.org The application and adaptation of such catalytic systems to substrates that would yield this compound is a logical and important next step. Furthermore, biocatalysis offers a green and highly selective alternative. rsc.org The screening and engineering of enzymes, such as alcohol dehydrogenases and hydrolases, could provide efficient pathways to enantiopure this compound.

Table 1: Comparison of Potential Stereoselective Synthesis Strategies for this compound

| Synthesis Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Asymmetric Aldol Reaction | High enantioselectivity, well-established methodology. | May require multiple steps (aldol reaction followed by reduction). |

| Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. | Catalyst loading and turnover numbers can be a concern. |

| Transition-Metal Catalysis | High efficiency and selectivity, broad substrate scope. | Cost and toxicity of some metals, need for ligand design. |

| Biocatalysis (Enzymatic) | High stereoselectivity, mild reaction conditions, green approach. | Enzyme stability and availability, substrate scope limitations. |

Exploration of Bio-renewable Feedstocks for Sustainable Production